

Application Notes and Protocols for (Rac)-Reparixin in Murine Models

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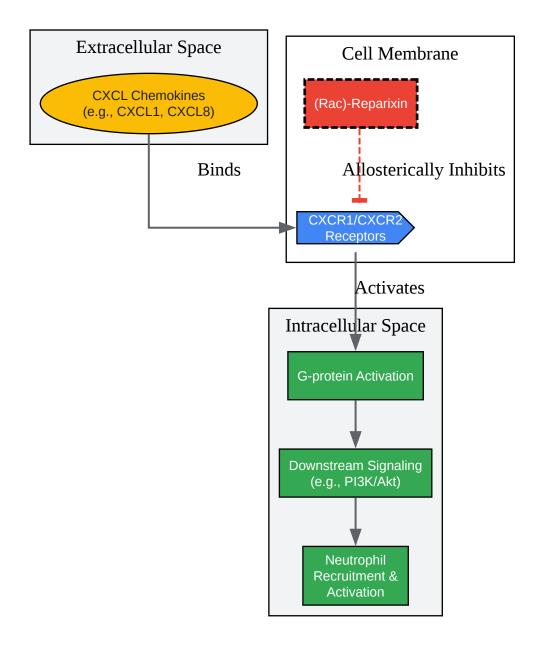
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **(Rac)-Reparixin**, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in various mouse models. The provided protocols are based on peer-reviewed studies and are intended to serve as a guide for designing and executing in vivo experiments.

Mechanism of Action

Reparixin functions as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are primarily found on the surface of neutrophils and play a critical role in their recruitment and activation during inflammatory responses.[1] By allosterically inhibiting these receptors, Reparixin effectively attenuates neutrophil-mediated inflammation in various disease models.[3][4]





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Fig. 1: Simplified signaling pathway of CXCR1/CXCR2 inhibition by Reparixin.

Dosage and Administration Summary

The following tables summarize the dosages and administration routes of **(Rac)-Reparixin** used in various murine models as reported in the literature.

Table 1: Intraperitoneal (i.p.) Injection



Disease Model	Dosage	Dosing Schedule	Mouse Strain	Reference
Allergic Airway Inflammation	15 mg/kg	Two doses, one hour before and after allergen challenge.	Wild-type (WT)	[1]
Acute Lung Injury (LPS- induced)	15 μg/g (~15 mg/kg)	15 minutes before and 2 hours after LPS inhalation.	C57BL/6	[3][5]
Acute Lung Injury (Acid- induced)	15 μg/g (~15 mg/kg)	Prophylactic: 15 min before injury.Therapeuti c: 15 min after injury.	Not Specified	[3]

Table 2: Subcutaneous (s.c.) Administration via Osmotic

Pump

Disease Model	Dosage	Duration	Mouse Strain	Reference
Myelofibrosis	7.5 mg/h/kg (continuous infusion)	20 to 37 days	Gata1low	[4][6]

Experimental Protocols

Below are detailed protocols for the administration of **(Rac)-Reparixin** in specific mouse models.

Protocol 1: Allergic Airway Inflammation Model

This protocol is adapted from a study investigating the effect of Reparixin on cat dander extract (CDE)-induced allergic airway inflammation.[1]



Objective: To assess the efficacy of Reparixin in reducing allergic airway inflammation.

Materials:

- (Rac)-Reparixin
- Vehicle (e.g., sterile saline)
- Cat Dander Extract (CDE)
- Wild-type mice

Procedure:

- Sensitization: Sensitize mice to CDE according to your established model. A multiple challenge model is often used.[1]
- · Reparixin Administration:
 - On the day of the final allergen challenge (e.g., Day 11), administer Reparixin at a dose of
 15 mg/kg body weight via intraperitoneal (i.p.) injection.
 - A second dose of Reparixin (15 mg/kg) is administered one hour after the CDE challenge.
 - A control group should receive an equivalent volume of vehicle at the same time points.
- Endpoint Analysis: Euthanize mice at a predetermined time point after the final challenge (e.g., Day 14).
- Sample Collection and Analysis:
 - Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates (eosinophils, neutrophils).
 - Measure serum levels of total and CDE-specific IgE.
 - Assess airway epithelial mucin secretion and levels of Th2 inflammation-associated genes in lung tissue.





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Fig. 2: Experimental workflow for Reparixin administration in an allergic inflammation model.

Protocol 2: Acute Lung Injury (LPS-Induced) Model

This protocol is based on a study evaluating Reparixin in lipopolysaccharide (LPS)-induced acute lung injury.[3][5]

Objective: To determine the effect of Reparixin on neutrophil recruitment and vascular permeability in acute lung injury.

Materials:

- (Rac)-Reparixin
- Vehicle (e.g., sterile saline)
- Lipopolysaccharide (LPS)
- C57BL/6 mice

Procedure:

- Induction of ALI: Induce acute lung injury by inhalation of LPS.
- Reparixin Administration:
 - \circ Administer Reparixin at a dose of 15 μ g/g (~15 mg/kg) via intraperitoneal (i.p.) injection 15 minutes prior to LPS exposure.
 - A second dose is given 2 hours after LPS inhalation.



- The control group receives the vehicle at the same time points.
- Endpoint Analysis: Euthanize mice 24 hours after LPS inhalation.
- Sample Collection and Analysis:
 - Measure vascular permeability using Evans blue dye.
 - Quantify neutrophil recruitment into the lung vasculature, interstitium, and alveolar space using flow cytometry.

Protocol 3: Myelofibrosis Model (Continuous Infusion)

This protocol is derived from a study using the Gata1low mouse model of myelofibrosis.[4][6]

Objective: To evaluate the long-term effects of Reparixin on the development of myelofibrosis.

Materials:

- (Rac)-Reparixin
- Vehicle (sterile saline)
- Alzet® Osmotic Pumps (e.g., model 2002)
- Gata1low mice (8-month-old)

Procedure:

- Pump Preparation:
 - Fill Alzet® osmotic pumps with either vehicle (sterile saline) or Reparixin solution. The concentration should be calculated to deliver 7.5 mg/h/kg.
- Surgical Implantation:
 - Anesthetize the mice (e.g., with 2-3% isoflurane).
 - Subcutaneously implant the osmotic pumps.



- Treatment Duration:
 - The treatment can be carried out for extended periods, such as 20 to 37 days. For longer durations, the pumps may need to be replaced.[4][7]
- Endpoint Analysis: At the end of the treatment period, euthanize the mice.
- Sample Collection and Analysis:
 - Collect plasma to determine Reparixin levels. Plasma levels have been reported to range from 3.24 to 17.87 μg/ml.[4][6]
 - Analyze bone marrow and spleen for fibrosis using Gomori and reticulin staining.
 - Perform immunostaining of marrow sections to assess levels of TGF-β1.

Pharmacokinetics

Pharmacokinetic studies of Reparixin have been conducted in various species. In rats, Reparixin is rapidly eliminated with a half-life of approximately 0.5 hours.[8][9] In dogs, the half-life is significantly longer, around 10 hours.[8][9] In a human study with an oral formulation, the median time to maximum concentration (tmax) was 1.0 hour, and the half-life was about 2 hours.[10] High plasma protein binding (>99%) has been observed in laboratory animals and humans.[8][9]

Important Considerations

- Solubility: Reparixin is soluble in DMSO.[11] For in vivo use, it is often dissolved in sterile saline.[4][6]
- Dose-Response: In the LPS-induced ALI model, a dose of 15 μg/g was effective in reducing neutrophil recruitment by approximately 50%, and a higher dose did not provide additional benefit.[3][5]
- Specificity: Reparixin has been shown to specifically inhibit CXCL1-induced leukocyte arrest without affecting arrest in response to leukotriene B4 (LTB4), demonstrating its specificity for the CXCR2 pathway in that context.[3]



 Animal Welfare: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

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